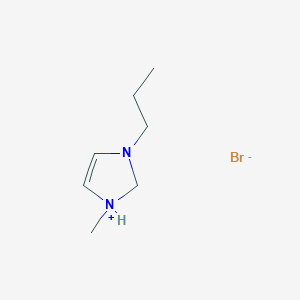

1H-Imidazolium, 1-methyl-3-propyl-, bromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-methyl-3-propyl-, bromide can be synthesized through the alkylation of imidazole. The process typically involves the reaction of imidazole with 1-bromopropane in the presence of a strong base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired bromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control reaction parameters more precisely.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Imidazolium, 1-methyl-3-propyl-, bromide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of imidazolium derivatives with different substituents.

Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various halide salts (e.g., sodium chloride, potassium iodide) can be used to achieve anion exchange.

Major Products Formed:

N-oxide derivatives from oxidation reactions.

Reduced imidazolium derivatives from reduction reactions.

Different halide salts from substitution reactions.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Phase Transfer Catalyst

One of the primary applications of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is as a phase transfer catalyst in organic synthesis. It facilitates reactions between reagents that exist in different phases (e.g., solid-liquid or liquid-liquid), enhancing reaction rates and yields. This property is particularly beneficial in the synthesis of complex organic molecules where traditional methods may be inefficient.

Case Study: Synthesis of Organic Compounds

Research has demonstrated that using [C3mim][Br] as a catalyst can significantly increase the efficiency of reactions such as alkylation and acylation. For instance, reactions involving the alkylation of phenols showed improved yields when conducted in the presence of this ionic liquid compared to conventional solvents .

Biological Applications

Inhibition of Plasmodium

this compound has been identified as an inhibitor of Plasmodium species, the parasites responsible for malaria. Its mechanism involves interfering with the biological processes necessary for the survival and replication of these parasites.

Biochemical Pathways

Studies indicate that this compound affects various cellular processes by inhibiting key enzymes involved in metabolic pathways, leading to altered cellular metabolism and reduced cell viability in Plasmodium cultures.

Electrochemistry

Ionic Liquid Electrolytes

This compound is also used in the formulation of ionic liquid electrolytes for electrochemical devices, including batteries and supercapacitors. Its properties allow for high ionic conductivity and stability at various temperatures, making it an ideal candidate for energy storage applications .

Case Study: Dye-Sensitized Solar Cells

In research involving dye-sensitized solar cells (DSSCs), [C3mim][Br] was incorporated into polymer gel electrolytes, demonstrating an overall conversion efficiency of approximately 5.3% under standard illumination conditions. This showcases its potential in renewable energy applications .

Corrosion Inhibition

Corrosion Resistance Studies

Recent studies have evaluated the effectiveness of imidazolium-based ionic liquids, including [C3mim][Br], as corrosion inhibitors for mild steel in acidic environments. The results indicated that increasing the concentration of the ionic liquid significantly enhanced its inhibition efficiency against corrosion when tested in 1M HCl solutions .

| Ionic Liquid | Medium | Inhibition Efficiency (%) |

|---|---|---|

| [C16M 1Im][Br] | 1M HCl | 90.6 |

| [C16M 2Im][Br] | 1M HCl | 95.5 |

| [C3mim][Br] | 1M HCl | TBD |

Material Science

Synthesis of Nanocomposites

The unique properties of [C3mim][Br] facilitate its use in synthesizing nanocomposites and functional materials. Its ability to stabilize nanoparticles during synthesis has been explored, leading to advancements in material properties such as conductivity and mechanical strength .

Environmental Applications

Green Solvent

As a green solvent, this compound is utilized in various chemical processes aimed at reducing environmental impact. Its low volatility and non-flammability make it an attractive alternative to traditional organic solvents, thereby contributing to more sustainable chemical practices .

Mécanisme D'action

The mechanism by which 1H-Imidazolium, 1-methyl-3-propyl-, bromide exerts its effects depends on its specific application. For example, as a phase transfer catalyst, it facilitates the transfer of ions between immiscible phases, enhancing reaction rates. In biological studies, it forms ion-conducting channels by interacting with lipid bilayers, allowing the passage of ions.

Molecular Targets and Pathways Involved:

Phase Transfer Catalysis: Targets organic molecules in different phases, enhancing their reactivity.

Ion Channels: Interacts with lipid bilayers and ion channels, affecting ion transport.

Comparaison Avec Des Composés Similaires

1-ethyl-3-methylimidazolium bromide

1-butyl-3-methylimidazolium bromide

1-hexyl-3-methylimidazolium bromide

Uniqueness: 1H-Imidazolium, 1-methyl-3-propyl-, bromide is unique due to its specific alkyl chain length (propyl group), which influences its physical and chemical properties, such as solubility and reactivity.

Activité Biologique

Overview

1H-Imidazolium, 1-methyl-3-propyl-, bromide, often referred to as an imidazolium ionic liquid, has garnered attention for its significant biological activity, particularly as an inhibitor of the Plasmodium parasite, which is responsible for malaria. This compound exhibits various biochemical properties and mechanisms of action that contribute to its efficacy in biological systems.

Target of Action : The primary target of this compound is the Plasmodium parasite. It is suggested that the compound interferes with proteins or enzymes essential for the parasite's life cycle, thereby inhibiting its growth and replication.

Mode of Action : The compound likely disrupts critical biological processes necessary for the survival of the parasite. This disruption occurs through interactions with specific biomolecules within the cell, leading to enzyme inhibition or activation.

This compound displays several biochemical properties:

- Cellular Effects : It influences cell signaling pathways and gene expression while altering cellular metabolism. The compound has been shown to inhibit key metabolic enzymes, leading to reduced cell viability.

- Metabolic Pathways : The compound plays a role in various metabolic pathways related to Plasmodium inhibition.

- Transport and Distribution : Within biological systems, this compound is transported through cell membranes via specific transporters and binding proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activities and applications of this compound:

- Antimalarial Activity : In laboratory settings, this compound has demonstrated effective inhibition of Plasmodium growth in vitro. Lower doses were found to be effective without significant toxicity to host cells.

- Cytotoxicity Studies : Research indicates that at specific concentrations, the compound exhibits low cytotoxicity while maintaining its antimalarial properties. This balance is crucial for potential therapeutic applications .

- Antioxidant Activity : In addition to its antimalarial effects, studies have shown that imidazolium ionic liquids can exhibit antioxidant properties, reducing oxidative stress in cellular models .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJXSIVSWFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C[NH+](C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.